molecular formula C14H14N4O2S B14927943 5-[(Z)-(3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene)methyl]-2-methoxyphenol

5-[(Z)-(3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene)methyl]-2-methoxyphenol

Cat. No.: B14927943
M. Wt: 302.35 g/mol
InChI Key: OWEKVBXEZUOKTP-QPEQYQDCSA-N
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Description

5-[(3,6-DIMETHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN)METHYL]-2-METHOXYPHENOL is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a potential candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,6-DIMETHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN)METHYL]-2-METHOXYPHENOL typically involves multiple steps. One common method includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate aldehydes or ketones under reflux conditions in the presence of a catalytic amount of piperidine . The reaction is carried out in ethanol, and the product is obtained after purification.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(3,6-DIMETHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN)METHYL]-2-METHOXYPHENOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and phenolic positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[(3,6-DIMETHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN)METHYL]-2-METHOXYPHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(3,6-DIMETHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN)METHYL]-2-METHOXYPHENOL involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of PARP-1 and EGFR enzymes, which are involved in DNA repair and cell signaling pathways, respectively . The compound binds to the active sites of these enzymes, preventing their normal function and leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[(3,6-DIMETHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN)METHYL]-2-METHOXYPHENOL lies in its specific substituents and the resulting pharmacological profile. Its ability to inhibit both PARP-1 and EGFR enzymes makes it a promising candidate for anticancer research .

Properties

Molecular Formula

C14H14N4O2S

Molecular Weight

302.35 g/mol

IUPAC Name

5-[(Z)-(3,6-dimethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene)methyl]-2-methoxyphenol

InChI

InChI=1S/C14H14N4O2S/c1-8-13(21-14-16-15-9(2)18(14)17-8)7-10-4-5-12(20-3)11(19)6-10/h4-7,19H,1-3H3/b13-7-

InChI Key

OWEKVBXEZUOKTP-QPEQYQDCSA-N

Isomeric SMILES

CC\1=NN2C(=NN=C2S/C1=C\C3=CC(=C(C=C3)OC)O)C

Canonical SMILES

CC1=NN2C(=NN=C2SC1=CC3=CC(=C(C=C3)OC)O)C

Origin of Product

United States

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